![molecular formula C20H23N3O2 B4236596 (2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4236596.png)
(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide
Description
The compound , due to its complex nomenclature, appears to be closely related to the family of benzimidazole derivatives. Benzimidazoles are notable for their wide range of applications in medicinal chemistry, owing to their pharmacological activities. Although the specific compound mentioned does not directly appear in the literature, insights can be drawn from related benzimidazole derivatives and their synthesis, properties, and applications, excluding their use in drug dosage and side effects as per the guidelines.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of an intermediate benzimidazole scaffold, followed by various functionalizations. For example, Patil et al. (2015) described the synthesis of novel benzimidazole derivatives from a 2-(2′,4′-dihydroxyphenyl) benzimidazole intermediate, showcasing the versatility in generating various derivatives (Patil et al., 2015). These methods may be relevant for synthesizing the compound by adapting the functional groups attached to the benzimidazole core.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. This core structure is versatile, allowing for a variety of substitutions that affect the compound's properties and activities. The detailed structure analysis often involves spectroscopic methods such as NMR and IR, as well as X-ray crystallography for solid-state analysis. Sharma et al. (2016) discussed the crystal structure of a complex benzamide derivative, highlighting the role of structural analysis in understanding compound properties (Sharma et al., 2016).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, coupling reactions, and ring-closure reactions, to introduce different substituents into the molecule. These reactions are crucial for modifying the chemical properties of the compounds to tailor them for specific applications. Trofimov et al. (2010) demonstrated an unusual ring cleavage of benzimidazoles, showcasing the chemical reactivity of such compounds (Trofimov et al., 2010).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and thermal stability, are influenced by the nature of the substituents on the core structure. Patil et al. (2015) noted the synthesized compounds are thermally stable up to 300°C, indicating high thermal stability of these molecules (Patil et al., 2015).
Chemical Properties Analysis
Benzimidazole derivatives exhibit a range of chemical properties, including fluorescence, photostability, and biological activity, which can be tailored by modifying the benzimidazole core. For instance, the study by Padalkar et al. (2011) on the synthesis and photo-physical characteristics of benzimidazole derivatives highlighted the influence of structural modifications on their photo-physical properties (Padalkar et al., 2011).
properties
IUPAC Name |
N-[2-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-16-7-9-17(10-8-16)25-14-13-23-19-6-4-3-5-18(19)22-20(23)11-12-21-15-24/h3-10,15H,2,11-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASKWLYUYOLRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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